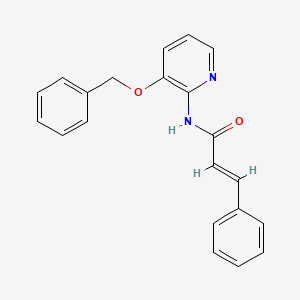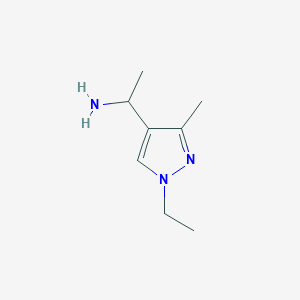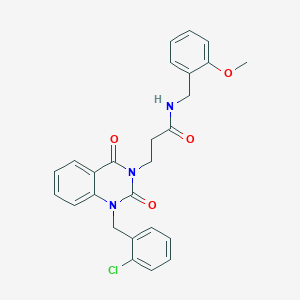
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide, also known as GSK-3β inhibitor, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
The mechanism of action of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide involves the inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ, which is a key regulator of various signaling pathways in the cell. (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ regulates the activity of several transcription factors, including β-catenin, which plays a crucial role in the Wnt signaling pathway. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ leads to the stabilization of β-catenin and the activation of the Wnt signaling pathway, which is essential for cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide are diverse and depend on the specific disease being targeted. In Alzheimer's disease, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to reduce the accumulation of amyloid beta plaques and improve cognitive function. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide in lab experiments include its high potency and specificity for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibition, which allows for precise modulation of the Wnt signaling pathway. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to conduct large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and diabetes. Another direction is to develop more potent and selective (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitors that can be used in clinical settings. Additionally, the development of novel drug delivery systems for (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide could improve its efficacy and reduce its side effects.
Synthesemethoden
The synthesis of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide is a complex process that involves several steps. The first step involves the synthesis of 2-bromo-3-nitropyridine, which is then reacted with phenylmagnesium bromide to form 3-phenyl-2-nitropyridine. The next step involves the reduction of the nitro group to an amine, which is then reacted with 3-phenylprop-2-enoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
The (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in Alzheimer's disease. In bipolar disorder, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to stabilize mood and prevent the recurrence of manic episodes. In cancer, the (E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamideβ inhibitor has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(3-phenylmethoxypyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(14-13-17-8-3-1-4-9-17)23-21-19(12-7-15-22-21)25-16-18-10-5-2-6-11-18/h1-15H,16H2,(H,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYIRIXUSZZAS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)
![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)


![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)
![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)
![1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B2839024.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2839027.png)

![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)